molecular formula C15H14N2O3S2 B3046129 Ethyl 2-(3-benzoylthioureido)thiophene-3-carboxylate CAS No. 1199589-72-4

Ethyl 2-(3-benzoylthioureido)thiophene-3-carboxylate

Cat. No.: B3046129
CAS No.: 1199589-72-4
M. Wt: 334.4
InChI Key: NRGIIYSIVMYFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-benzoylthioureido)thiophene-3-carboxylate ( 1199589-72-4) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and oncology research. With a molecular formula of C15H14N2O3S2 and a molecular weight of 334.41 g/mol, this compound serves as a key chemical precursor for the synthesis of diverse molecular libraries . Recent research has identified the tetrahydrothieno[2,3-c]pyridine scaffold, to which this compound is related, as a novel and potent inhibitor of P21-activated kinase 1 (PAK1) . PAK1 overexpression is associated with poor prognosis in several cancers, including breast cancer and non-small cell lung cancer, making it a promising therapeutic target . In studies, optimized derivatives have demonstrated potent PAK1 inhibition (IC50 values in the nanomolar range) and anti-proliferative activity in MDA-MB-231 breast cancer cells. These inhibitors were shown to induce G2/M cell cycle arrest via the PAK1-cdc25c-cdc2 pathway and inhibit MAPK-ERK and MAPK-JNK cascades to trigger cancer cell death . This compound is provided for research and development use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(benzoylcarbamothioylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-2-20-14(19)11-8-9-22-13(11)17-15(21)16-12(18)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGIIYSIVMYFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164704
Record name Ethyl 2-[[(benzoylamino)thioxomethyl]amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199589-72-4
Record name Ethyl 2-[[(benzoylamino)thioxomethyl]amino]-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199589-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[[(benzoylamino)thioxomethyl]amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 2-(3-benzoylthioureido)thiophene-3-carboxylate typically involves the condensation of thiophene-3-carboxylic acid with benzoyl isothiocyanate, followed by esterification with ethanol. The reaction conditions often include the use of a base such as triethylamine to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 2-(3-benzoylthioureido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific reagents and conditions used but typically include modified thiophene derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-benzoylthioureido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 2-(3-Phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Structural Differences : Replaces the benzoyl group with a phenylthioureido moiety and incorporates a cyclopentane-fused thiophene ring .
  • Synthesis: Synthesized via condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate .
  • Biological Activity : Exhibits antifungal activity against Candida albicans and antibacterial effects against Staphylococcus aureus .
  • Crystallography : Single-crystal X-ray diffraction revealed intermolecular N–H···O and N–H···S hydrogen bonds stabilizing the lattice .

Ethyl 2-(3-(2-Chloroethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Structural Differences : Substitutes benzoylthioureido with a 2-chloroethylureido group and features a tetrahydrobenzo[b]thiophene core .
  • Synthesis: Prepared by reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-chloroethyl isocyanate in toluene under reflux .
  • Applications : Investigated as an intermediate in glycoconjugate synthesis for tuberculosis antigen targeting .

Ethyl 2-(3-(Benzo[d][1,3]dioxol-5-yl)thioureido)-5-benzylthiophene-3-carboxylate

  • Structural Differences : Incorporates a benzodioxole-substituted thioureido group and a benzyl group at the 5-position of the thiophene ring .
  • Molecular Formula : C22H20N2O4S2 (MW: 440.54) .

Ethyl 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate

  • Structural Differences: Features a cyanoacetamido substituent instead of thioureido and methyl groups at the 4- and 5-positions .
  • Synthesis: Prepared via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes .
  • Bioactivity : Derivatives show antioxidant and anti-inflammatory activities in vitro .

Comparative Analysis

Structural and Functional Impact of Substituents

Compound Key Substituent Biological Activity Hydrogen Bonding Capacity
Target Compound Benzoylthioureido Not reported (inference: likely antimicrobial) High (N–H, C=O, and C=S groups)
Phenylthioureido Analog Phenylthioureido Antifungal, antibacterial Moderate (N–H···O/S interactions)
Chloroethylureido Analog Chloroethylureido Glycoconjugate intermediate Low (polarity reduced by chloroethyl)
Benzodioxole Analog Benzodioxole-thioureido Not reported (inference: CNS-targeted) High (additional O atoms)

Physicochemical Properties

  • Solubility : Benzoylthioureido derivatives are less water-soluble than phenyl or alkyl-substituted analogs due to increased hydrophobicity .
  • Stability : Thioureido linkages are prone to hydrolysis under acidic/basic conditions, whereas ureido derivatives (e.g., chloroethylureido) exhibit higher stability .

Biological Activity

Ethyl 2-(3-benzoylthioureido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with benzoyl isothiocyanate. The reaction typically proceeds under mild conditions, resulting in a yellow crystalline product with a yield of approximately 75% .

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Anticancer Activity : Several studies have highlighted the compound's potential as an apoptosis-inducing agent in cancer cells. In vitro assays demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer . The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and death.
  • Antioxidant Properties : The compound has shown significant antioxidant activity through various assays, such as DPPH radical scavenging and lipid peroxidation inhibition. These properties are attributed to the presence of phenolic moieties within its structure, which enhance its ability to neutralize free radicals .
  • Antimicrobial Activity : this compound has been evaluated for its antibacterial properties against Gram-positive bacteria. Results indicate notable inhibitory effects against strains like Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Anticancer Studies

A study conducted on the compound's effects on breast cancer cells revealed that it significantly reduced cell viability with an IC50 value that indicates strong cytotoxicity. The study also noted morphological changes typical of apoptosis in treated cells, supporting the hypothesis that the compound acts through apoptotic pathways .

Antioxidant Evaluations

In antioxidant assays, this compound exhibited superior activity compared to standard antioxidants. For instance, when tested at a concentration of 100 µM, it demonstrated a high percentage of DPPH radical scavenging activity, comparable to well-known antioxidants such as ascorbic acid .

Antimicrobial Testing

The antimicrobial efficacy was assessed using standard disk diffusion methods against various bacterial strains. The results indicated that the compound displayed a zone of inhibition significantly larger than controls, confirming its potential as a natural antimicrobial agent .

Data Summary

Biological ActivityAssay TypeResults
AnticancerCell Viability AssayIC50 values indicating strong cytotoxicity
AntioxidantDPPH ScavengingHigh percentage scavenging at 100 µM
AntimicrobialDisk DiffusionSignificant zones of inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-benzoylthioureido)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-benzoylthioureido)thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.